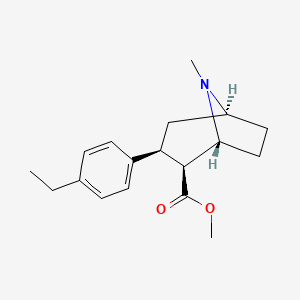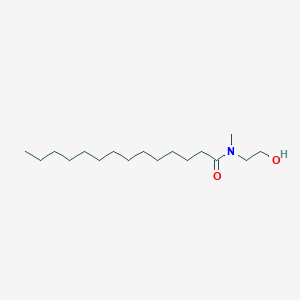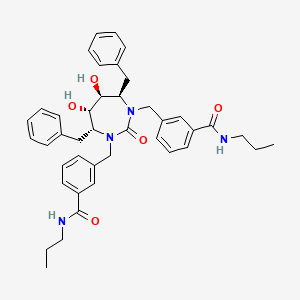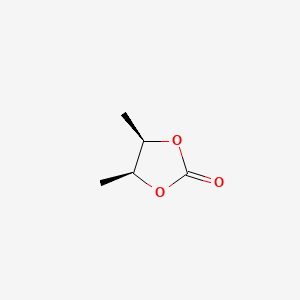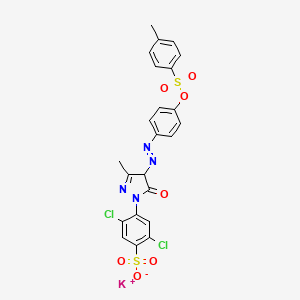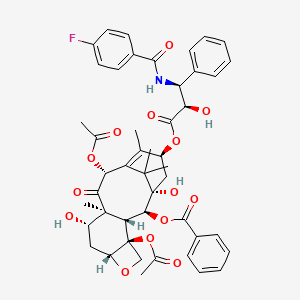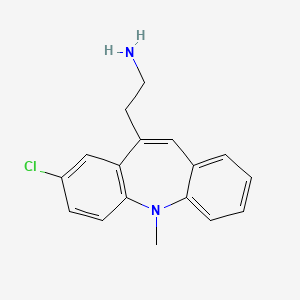
Pseudococaine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudococaine hydrochloride is a synthetic compound that is structurally similar to cocaine. It is a stereoisomer of cocaine, meaning it has the same molecular formula but a different spatial arrangement of atoms. This compound is often used in scientific research to study the effects and properties of cocaine and its analogues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pseudococaine hydrochloride typically involves the reduction of 2-carbomethoxytropinone (2-CMT) to produce ecgonine methyl ester (EME), which is then benzoylated to form pseudococaine. The final step involves the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous reduction of 2-CMT using electrochemically generated sodium amalgam, followed by benzoylation and hydrochloride salt formation .
Analyse Des Réactions Chimiques
Types of Reactions
Pseudococaine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium amalgam and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield different reduced forms of the compound .
Applications De Recherche Scientifique
Pseudococaine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used to study the structure-activity relationship of cocaine and its analogues.
Biology: It is used to investigate the effects of cocaine on the nervous system.
Medicine: It is used to develop new anesthetic agents and to study the pharmacological properties of cocaine.
Industry: It is used in the development of new chemical processes and products
Mécanisme D'action
Pseudococaine hydrochloride exerts its effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound primarily targets the dopamine transporter, which is responsible for the reuptake of dopamine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cocaine: A natural alkaloid with similar structure and effects.
Pseudococaine: The base form of pseudococaine hydrochloride.
Allococaine: Another stereoisomer of cocaine.
Allopseudococaine: Another stereoisomer of pseudococaine.
Uniqueness
This compound is unique due to its specific stereochemistry, which results in different pharmacological properties compared to other cocaine analogues. Its unique structure allows researchers to study the effects of stereochemistry on the activity and properties of cocaine and its derivatives .
Propriétés
Numéro CAS |
6363-57-1 |
|---|---|
Formule moléculaire |
C17H22ClNO4 |
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
methyl (1R,2S,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15-;/m0./s1 |
Clé InChI |
PIQVDUKEQYOJNR-UOIZBMALSA-N |
SMILES isomérique |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
SMILES canonique |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


